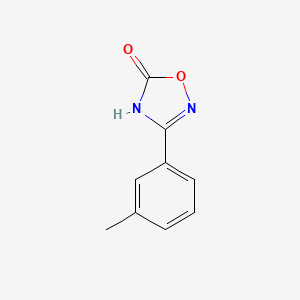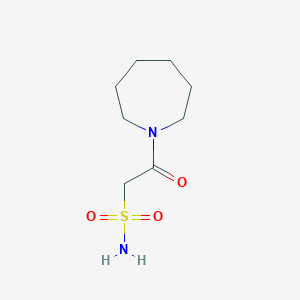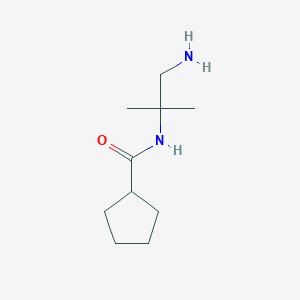
3-(aminomethyl)-N-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminomethyl)-N-tert-butylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminomethyl group attached to the benzene ring and a tert-butyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-tert-butylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzoic acid with tert-butylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(aminomethyl)-N-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Applications De Recherche Scientifique
3-(aminomethyl)-N-tert-butylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(aminomethyl)-N-tert-butylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(aminomethyl)benzoic acid: Lacks the tert-butyl group, which may affect its binding properties and reactivity.
N-tert-butylbenzamide: Lacks the aminomethyl group, which may reduce its versatility in chemical reactions.
3-(aminomethyl)-N-methylbenzamide: Contains a methyl group instead of a tert-butyl group, which may influence its steric and electronic properties.
Uniqueness
3-(aminomethyl)-N-tert-butylbenzamide is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
926185-51-5 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-(aminomethyl)-N-tert-butylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15) |
Clé InChI |
JOXCEYHRRUZFMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)


![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)

![Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13189625.png)

![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)



![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
